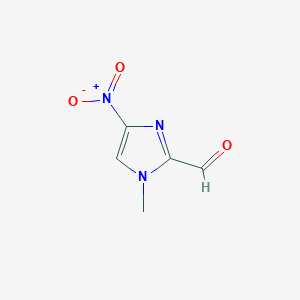

1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitroimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-2-4(8(10)11)6-5(7)3-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNJBTMMRCVSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555989 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73455-94-4 | |

| Record name | 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 4 Nitro 1h Imidazole 2 Carbaldehyde

Strategic Approaches to Nitroimidazole Ring Formation (general)

The synthesis of nitroimidazoles can be broadly approached in two ways: by nitrating a pre-existing imidazole (B134444) ring or by constructing the nitroimidazole ring from acyclic precursors in a de novo fashion. The more common and historically significant method involves the electrophilic nitration of an imidazole derivative. wikipedia.org This approach leverages the availability of various substituted imidazoles. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. wikipedia.org However, the position of nitration is highly dependent on the substituents already present on the imidazole ring and the reaction conditions.

De novo synthesis, while less common for simple nitroimidazoles, offers the advantage of installing the nitro group at a specific position during the ring formation, thus avoiding issues of regioselectivity associated with nitration. For instance, synthetic routes to complex nitroimidazoles, such as the antitubercular drug pretomanid, have involved the construction of the bicyclic nitroimidazooxazine system from chiral precursors, with the nitro group being introduced at a later stage of the synthesis. nih.govacs.orgnih.gov These methods, while powerful for complex targets, are often more lengthy and less convergent than the direct nitration approach for simpler molecules.

Regioselective Synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde Precursors

The immediate precursor to this compound is 1-methyl-4-nitro-1H-imidazole. The synthesis of this precursor is a critical step where regiocontrol is paramount. The two main challenges are the selective nitration at the C4 position and the selective methylation at the N1 position.

Direct nitration of 1-methylimidazole (B24206) is a challenging approach for the regioselective synthesis of 1-methyl-4-nitro-1H-imidazole. The reaction of 1-methylimidazole with nitrating agents like a mixture of nitric acid and sulfuric acid often leads to a mixture of products. The methyl group at the N1 position directs nitration to the C5 position due to electronic effects, leading to the formation of 1-methyl-5-nitro-1H-imidazole as a significant product. researchgate.net Furthermore, under harsh nitrating conditions, dinitration and even trinitration can occur, yielding complex mixtures of 1-methyl-4,5-dinitroimidazole (B100128) and 1-methyl-2,4,5-trinitroimidazole.

Due to these regioselectivity issues, a more controlled and common strategy involves the nitration of imidazole itself, followed by the regioselective alkylation of the resulting 4(5)-nitroimidazole tautomeric mixture.

The alkylation of the tautomeric 4(5)-nitroimidazole is a widely employed and effective method for the synthesis of 1-methyl-4-nitro-1H-imidazole. The reaction of 4(5)-nitroimidazole with a methylating agent can potentially yield two isomers: 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole. The regioselectivity of this alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

Research has shown that in the case of 4-nitroimidazole (B12731), alkylation at the N1 position is generally favored. The electron-withdrawing nitro group at the C4 position deactivates the adjacent N3 nitrogen, making the more distant N1 nitrogen more nucleophilic and thus more susceptible to electrophilic attack by the alkylating agent. Studies on the alkylation of 4-nitroimidazole with various alkylating agents under different conditions have demonstrated a high degree of regioselectivity for the N1-alkylated product. For example, heating the reaction to 60°C in acetonitrile (B52724) with potassium carbonate as the base has been shown to improve the yields of N-alkylated imidazoles.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Methyl iodide | K2CO3 | Acetonitrile | 60 | 1-Methyl-4-nitro-1H-imidazole | 75 | researchgate.net |

| Dimethyl sulfate | K2CO3 | Acetonitrile | 60 | 1-Methyl-4-nitro-1H-imidazole | 80 | researchgate.net |

| Benzyl chloride | K2CO3 | Acetonitrile | 60 | 1-Benzyl-4-nitro-1H-imidazole | 85 | researchgate.net |

| Allyl bromide | K2CO3 | Acetonitrile | 60 | 1-Allyl-4-nitro-1H-imidazole | 78 | researchgate.net |

Formylation Reactions for Carbaldehyde Moiety Introduction

With the successful synthesis of the 1-methyl-4-nitro-1H-imidazole precursor, the final step is the introduction of the carbaldehyde group at the C2 position. This transformation can be achieved through several formylation methods.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgijpcbs.comyoutube.comchemistrysteps.com The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent, most commonly phosphorus oxychloride (POCl3). wikipedia.orgorganic-chemistry.orgijpcbs.comyoutube.comchemistrysteps.com

The application of the Vilsmeier-Haack reaction to 1-methyl-4-nitro-1H-imidazole presents a significant challenge. The imidazole ring is rendered electron-deficient by the strongly electron-withdrawing nitro group, which deactivates the ring towards electrophilic substitution. rsc.org Consequently, forcing conditions, such as higher temperatures and longer reaction times, may be necessary to achieve formylation. Optimization of the reaction would involve screening different solvents, reaction temperatures, and stoichiometries of the Vilsmeier reagent to achieve a reasonable yield of this compound while minimizing potential side reactions.

Given the potential difficulties with the Vilsmeier-Haack reaction on an electron-deficient substrate, alternative formylation strategies are often considered.

One effective alternative is the oxidation of the corresponding 2-hydroxymethyl derivative, (1-methyl-4-nitro-1H-imidazol-2-yl)methanol. This carbinol can be synthesized and then oxidized to the desired aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC). This two-step approach often provides a more reliable and higher-yielding route to the target carbaldehyde.

Another powerful strategy involves the use of organolithium reagents. thieme-connect.de This method relies on the deprotonation of the C2 position of the imidazole ring, which is the most acidic proton, using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithio-1-methyl-4-nitro-1H-imidazole intermediate is a potent nucleophile that can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group. This method offers excellent regioselectivity for the C2 position. However, attempted 4-lithiation of some protected imidazoles has been reported to fail, leading to other products.

Chemical Reactivity and Transformations of 1 Methyl 4 Nitro 1h Imidazole 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a key center for transformations, participating in oxidation, reduction, condensation, and nucleophilic addition reactions. These reactions provide pathways to introduce new functional groups and build more complex molecular architectures.

Oxidation Pathways and Carboxylic Acid Derivatives

The aldehyde group of 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific documented conditions for this exact compound are sparse in readily available literature, standard oxidation protocols for aldehydes are applicable. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions on the sensitive nitroimidazole ring.

The resulting product, 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid, is a stable, crystalline solid. cymitquimica.com This carboxylic acid derivative serves as a crucial intermediate for further functionalization, such as the synthesis of amides, esters, and other acid derivatives. For instance, related nitroimidazole carboxylic acids have been used to prepare various amide derivatives by condensation with amines using agents like phosphorus oxychloride. derpharmachemica.com

Table 1: Potential Oxidation Reactions

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | Strong oxidant, requires careful control of reaction conditions. |

| Jones Reagent (CrO₃/H₂SO₄) | 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid | Powerful oxidizing agent, typically used in acetone. |

Reduction Reactions and Alcohol Derivatives

Reduction of the aldehyde group provides the corresponding primary alcohol, (1-Methyl-4-nitro-1H-imidazol-2-yl)methanol. This conversion is typically achieved with high efficiency using hydride-based reducing agents.

A well-documented method for the reduction of a similar compound, 1-methyl-2-nitro-5-imidazolecarboxaldehyde, utilizes sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at low temperatures (-4°C to 0°C). prepchem.com This reagent is known for its chemoselectivity, reducing aldehydes and ketones without affecting more robust functional groups like nitro groups under mild conditions. jsynthchem.commasterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. masterorganicchemistry.comlibretexts.org

Catalytic hydrogenation can also be employed. For example, the hydrogenation of 2-imidazolecarboxaldehyde over a Palladium-impregnated Al-Ti mixed oxide catalyst yields 1H-imidazole-2-methanol as an intermediate. rsc.orgresearchgate.net This indicates that under controlled conditions, the aldehyde can be selectively reduced even when other reducible groups are present.

Table 2: Reduction of Nitroimidazole Aldehydes

| Reactant | Reducing Agent | Solvent | Product | Ref. |

|---|---|---|---|---|

| 1-Methyl-2-nitro-5-imidazolecarboxaldehyde | Sodium Borohydride (NaBH₄) | Ethanol | (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol | prepchem.com |

Condensation Reactions (e.g., oxime formation, Schiff base chemistry)

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases (C=N). These reactions are fundamental for creating new carbon-nitrogen double bonds.

For example, the positional isomer 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde reacts with thiosemicarbazide (B42300) in refluxing ethanol to produce the corresponding thiosemicarbazone, a key step in the synthesis of the antitrypanosomal agent Megazol. Similarly, condensation of imidazole (B134444) aldehydes with various primary amines, such as 2-aminophenol, is a common strategy to produce new Schiff base ligands. dergipark.org.tr The reaction typically involves refluxing the aldehyde and the amine in a suitable solvent like ethanol.

The formation of oximes occurs through the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH). This reaction follows the general mechanism of nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by dehydration to yield the C=N-OH functionality.

Table 3: Representative Condensation Reactions of Nitroimidazole Aldehydes

| Aldehyde Reactant | Amine Reactant | Reaction Type | Product Type |

|---|---|---|---|

| 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | Thiosemicarbazide | Condensation | Thiosemicarbazone (Schiff Base) |

| 4-Methyl-1H-imidazole-5-carbaldehyde | 2-Aminophenol | Condensation | Imine (Schiff Base) |

Nucleophilic Addition Reactions

The aldehyde group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry.

The reduction with sodium borohydride (discussed in 3.1.2) is a classic example of nucleophilic addition, where the nucleophile is a hydride ion (H⁻). masterorganicchemistry.com Another important class of nucleophiles are organometallic reagents, such as Grignard reagents (R-MgX). leah4sci.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would involve the nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon. Subsequent acidic workup protonates the resulting alkoxide to form a secondary alcohol. leah4sci.com This reaction is a powerful tool for forming new carbon-carbon bonds.

Reactions Involving the Nitro Functional Group

The electron-withdrawing nature of the nitro group influences the reactivity of the imidazole ring and is itself a site for significant chemical transformations, most notably reduction.

Reduction of the Nitro Group (mechanistic considerations in chemical systems)

The reduction of the nitro group to a primary amine (1-methyl-2-formyl-1H-imidazol-4-amine) is a synthetically valuable transformation. A variety of reducing systems are available, and the choice of reagent is often dictated by the need for chemoselectivity to preserve the aldehyde functionality. commonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used method employing hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com For instance, the nitro group on a positional isomer has been successfully reduced using H₂/Pd-C in methanol.

Metal/Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are effective for reducing aromatic nitro compounds. commonorganicchemistry.com

Transfer Hydrogenation: Systems like zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) can selectively reduce nitro groups at room temperature, even in the presence of other reducible functionalities. niscpr.res.in

The mechanism of nitro group reduction is a multi-step process involving several intermediates. In catalytic hydrogenation, the reaction is believed to proceed through nitroso (R-N=O) and hydroxylamine (R-NH-OH) intermediates before reaching the final amine product. nih.gov The detection of N-phenylhydroxylamine during the hydrogenation of nitrobenzene (B124822) supports this pathway. nih.gov The high chemoselectivity of certain reagents is crucial when multiple reducible groups, such as the aldehyde in the target molecule, are present. niscpr.res.in

Table 4: Common Reagents for Nitro Group Reduction

| Reagent System | Key Features |

|---|---|

| H₂ / Pd/C | Common and effective; may also reduce aldehydes under certain conditions. |

| Fe / HCl or AcOH | Classic, cost-effective method for aromatic nitro reduction. |

| SnCl₂ / HCl | Mild conditions, often used for selective reductions. |

Influence of Nitro Group on Ring Reactivity (electron-withdrawing effects)

The chemical behavior of this compound is profoundly influenced by the electronic properties of the nitro (-NO₂) group. The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the imidazole ring. nih.govmdpi.com This deactivation occurs through a combination of two primary mechanisms: the inductive effect and the resonance effect.

The inductive effect is the transmission of charge through a chain of atoms. Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the imidazole ring through the sigma (σ) bonds. This results in a general decrease in electron density across the entire ring system.

The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons. The nitro group can participate in resonance with the imidazole ring, further withdrawing electron density. This is illustrated by the resonance structures where a positive charge is localized on the imidazole ring atoms. This delocalization makes the ring significantly less nucleophilic.

The strong electron-withdrawing nature of the nitro group has a dual effect on the reactivity of the imidazole ring. It deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable. Conversely, it activates the ring for nucleophilic aromatic substitution, as the reduced electron density makes the ring carbons more susceptible to attack by nucleophiles. mdpi.comnih.gov

Reactivity of the Imidazole Ring System

The presence of both the electron-withdrawing nitro group and the aldehyde group, in addition to the inherent properties of the imidazole ring, leads to a complex reactivity profile for this compound.

Electrophilic Aromatic Substitution Patterns (theoretical and experimental)

Theoretical Considerations:

Electrophilic aromatic substitution (SEAr) reactions involve the attack of an electrophile on the aromatic ring. wikipedia.org The rate of these reactions is highly dependent on the electron density of the ring; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. wikipedia.org In the case of this compound, the potent electron-withdrawing nitro group strongly deactivates the imidazole ring, making electrophilic substitution reactions challenging. mdpi.com

Theoretically, any electrophilic attack would be directed to the position least deactivated by the nitro group. The C-5 position is generally the most electron-rich position in the imidazole ring. However, the strong deactivating effect of the nitro group at the adjacent C-4 position would significantly reduce its reactivity. Computational studies would be required to precisely predict the most likely site of electrophilic attack, but it is expected to be a very slow and low-yielding process under standard electrophilic aromatic substitution conditions.

Experimental Findings:

There is a lack of specific experimental data in the scientific literature for electrophilic aromatic substitution reactions performed directly on this compound. This absence of data supports the theoretical understanding that the ring is highly deactivated towards electrophiles. Research on nitroimidazoles generally focuses on their synthesis and their reactivity in nucleophilic substitution and derivatization reactions, which are more facile.

Nucleophilic Substitution Patterns (at specific positions, e.g., C-5 or C-2)

The electron-deficient nature of the imidazole ring in this compound makes it susceptible to nucleophilic attack. This can occur through several mechanisms, including nucleophilic aromatic substitution (SNAr).

One notable reaction is the vicarious nucleophilic substitution (VNS) of hydrogen. In a related compound, 1-methyl-4-nitroimidazole, VNS has been observed at the C-5 position. researchgate.net This type of reaction allows for the introduction of a substituent at a position bearing a hydrogen atom, activated by the presence of the nitro group. It is plausible that this compound could undergo similar C-5 amination. researchgate.net

Furthermore, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. mdpi.comnih.gov While less common for a single nitro group, under forcing conditions or with potent nucleophiles, substitution of the nitro group at the C-4 position could be envisioned. There is also evidence that the nitro group at position 5 of 1-methyl-4,5-dinitroimidazole (B100128) is quite unstable and can be substituted. researchgate.net

Direct nucleophilic substitution at the C-2 position is less common for this specific compound, as this position is typically involved in the formation of the imidazole ring and bears the aldehyde group.

N-Substitution and Derivatization Beyond Initial Methylation

The imidazole ring of 4-nitroimidazole (B12731) derivatives can be further functionalized at the nitrogen atom. N-alkylation of 4-nitroimidazoles is a well-documented transformation. derpharmachemica.comresearchgate.netderpharmachemica.com The regioselectivity of this reaction, i.e., whether alkylation occurs at N-1 or N-3 (for a non-methylated precursor), is influenced by the reaction conditions. For 4-nitroimidazole, alkylation is favored at the N-1 position. derpharmachemica.com The choice of base, solvent, and temperature can significantly impact the yield of the N-alkylated product. derpharmachemica.comresearchgate.netderpharmachemica.com

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl chloride | K₂CO₃ | Acetonitrile (B52724) | 60 | 85 |

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 80 |

| 4-Bromobutanenitrile | K₂CO₃ | Acetonitrile | 60 | 78 |

| Allyl bromide | K₂CO₃ | Acetonitrile | 60 | 46 |

| Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 40 |

| Bromoacetophenone | K₂CO₃ | Acetonitrile | 60 | 73 |

This table presents data for the N-alkylation of 4-nitroimidazole, which serves as a model for the reactivity of the nitrogen atoms in the imidazole ring of the title compound. Data sourced from Der Pharma Chemica, 2022, 14(4): 12-16. derpharmachemica.com

Heating the reaction mixture to 60°C has been shown to markedly improve the yields of N-alkylation products. derpharmachemica.comresearchgate.netderpharmachemica.com Acetonitrile as a solvent in the presence of potassium carbonate (K₂CO₃) generally provides good yields. derpharmachemica.comresearchgate.netderpharmachemica.com

Derivatization Strategies for Advanced Chemical Structures

The aldehyde functional group at the C-2 position of this compound is a key site for derivatization to create more complex molecules. A common strategy employed for aldehydes is reductive amination. nih.gov This reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by reduction of the intermediate in situ to form a new amine. This method is a powerful tool for constructing carbon-nitrogen bonds.

Another potential derivatization is the conversion of the aldehyde to other functional groups. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, which could then be used in amide coupling reactions. Conversely, reduction of the aldehyde would provide the corresponding alcohol, which could be further functionalized.

The aldehyde can also participate in various condensation reactions. For example, reaction with stabilized ylides in a Wittig-type reaction could be used to form alkenes at the C-2 position. Similarly, condensation with active methylene (B1212753) compounds could also lead to the formation of new carbon-carbon bonds. These derivatization strategies, focused on the aldehyde group, open up a wide range of possibilities for the synthesis of advanced chemical structures based on the 1-methyl-4-nitro-1H-imidazole scaffold.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a significant lack of publicly available experimental spectroscopic data for the compound this compound (CAS Number: 73455-94-4). Despite the compound being listed in several chemical supplier databases, detailed structural elucidation and characterization data, such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are not present in the accessible literature. This absence of primary data precludes the creation of a detailed, scientifically accurate article based on the requested outline.

While data for closely related analogues and isomers are available, including for 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, this information cannot be accurately extrapolated to the specific compound of interest without introducing speculation. The precise electronic and steric effects of the nitro group at the 4-position combined with the carbaldehyde group at the 2-position create a unique chemical environment that would produce a distinct spectroscopic fingerprint.

A recent 2024 study confirms the use of a derivative, 1-methyl-4-nitroimidazole-2-carbohydrazide, as a synthetic precursor, indicating that this compound is a known and utilized chemical entity. However, the characterization data for the aldehyde itself was not provided in that publication.

Consequently, without access to primary experimental results from ¹H NMR, ¹³C NMR, 2D NMR, and IR/Raman spectroscopy for this compound, it is not possible to fulfill the request for a thorough and scientifically accurate article adhering to the specified detailed outline. The generation of such an article would require speculative data, which falls outside the scope of factual, referenced scientific reporting.

Structural Elucidation and Advanced Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde is characterized by the presence of multiple chromophoric systems: the imidazole (B134444) ring, the nitro group (-NO₂), and the carbaldehyde group (-CHO). These functional groups give rise to distinct electronic transitions, primarily of the π → π* and n → π* types.

Analysis of structurally related compounds provides insight into the expected spectral characteristics. For instance, imidazole-2-carbaldehyde exhibits strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.netresearchgate.net A similar compound, 4-methyl-imidazole-2-carbaldehyde, shows characteristic absorption peaks at 217 nm and 282 nm. mdpi.com

The introduction of a nitro group, a potent chromophore, and a methyl group to this basic structure is anticipated to cause a bathochromic (red) shift in these absorption maxima. The π → π* transitions, originating from the conjugated π-system of the imidazole ring and the attached functional groups, are typically high-energy transitions and result in strong absorption bands. The n → π* transitions, which are formally forbidden and thus of lower intensity, involve the non-bonding electrons on the nitrogen and oxygen atoms of the imidazole ring, nitro, and carbaldehyde groups.

Table 1: Predicted UV-Vis Absorption Data and Electronic Transitions for this compound

| Predicted λmax Range (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~220-260 | High | π → π* | Imidazole ring, C=O, NO₂ |

| ~280-320 | Moderate to High | π → π* | Conjugated system |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₅H₅N₃O₃, corresponding to a molecular weight of approximately 155.11 g/mol . molbase.combiosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 155.

The fragmentation of this molecule is complex due to the presence of multiple functional groups. Studies on related nitroimidazole compounds reveal characteristic fragmentation pathways. For example, the fragmentation of nitroimidazoles often involves the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as nitric oxide (NO). utupub.finih.govnih.gov The methylation of the imidazole ring has been shown to significantly alter fragmentation patterns, in some cases quenching the production of NO and NO⁺ fragments. utupub.finih.gov

The presence of the carbaldehyde group introduces additional fragmentation routes, such as the loss of a formyl radical (•CHO) or a molecule of carbon monoxide (CO). The subsequent fragmentation would involve the cleavage of the substituted imidazole ring itself.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 155 | [C₅H₅N₃O₃]⁺• (Molecular Ion) | - |

| 126 | [M - CHO]⁺ | •CHO |

| 125 | [M - NO]⁺• | NO |

| 109 | [M - NO₂]⁺ | •NO₂ |

| 97 | [M - CHO - NO]⁺ | •CHO, NO |

| 81 | [M - CHO - NO₂]⁺ | •CHO, •NO₂ |

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For the parent compound, 1-methyl-4-nitro-1H-imidazole, SCXRD analysis was performed on crystals obtained from a chloroform (B151607) and hexane (B92381) mixture to confirm its structure. researchgate.net

The analysis revealed the key parameters of its crystal lattice, providing unambiguous evidence of its molecular structure and solid-state arrangement. researchgate.net The crystallographic data are summarized in the table below.

| Parameter | 1-Methyl-4-nitro-1H-imidazole |

| Chemical Formula | C₄H₅N₃O₂ |

| Formula Weight | 127.11 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.323(3) |

| b (Å) | 12.664(6) |

| c (Å) | 15.665(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1056.4(9) |

| Z | 8 |

| Temperature (K) | 113 |

This data pertains to the parent compound 1-Methyl-4-nitro-1H-imidazole, as a proxy for understanding the core structure of 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde.

Analysis of Molecular Conformations and Torsion Angles in Crystal Structures

The crystal structure of 1-methyl-4-nitro-1H-imidazole shows that the molecule is nearly planar. researchgate.net The imidazole (B134444) ring itself is flat, a characteristic feature of aromatic heterocyclic systems. The substituents—the methyl and nitro groups—lie close to this plane.

In the related 5-nitro isomer, 1-methyl-5-nitro-1H-imidazole, the nitro group is slightly twisted with respect to the imidazole ring, showing a dihedral angle of 5.60 (2)°. researchgate.net A similar minor twist is observed in other 4-nitroimidazole (B12731) derivatives, where the nitro group may deviate from the plane of the imidazole ring by a few degrees. nih.gov Such slight deviations are common and result from balancing electronic effects with steric hindrance and packing forces within the crystal. nih.gov For the target compound, this compound, the planarity would be influenced by the orientation of the aldehyde group at the 2-position, which would likely adopt a conformation that minimizes steric repulsion with the adjacent methyl group on the ring nitrogen.

Intermolecular Interactions in the Solid State

The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These forces are crucial for the stability and physical properties of the solid material.

While lacking conventional O-H or N-H donors, the crystal structure of 1-methyl-4-nitro-1H-imidazole is stabilized by weak intermolecular hydrogen bonds. researchgate.netresearchgate.net A key interaction identified is a C–H⋯O bond, where a hydrogen atom from a methyl group or the imidazole ring interacts with an oxygen atom of the nitro group on an adjacent molecule. researchgate.net Specifically, a C–H⋯O–NO interaction with a distance of 2.57 Å has been reported, linking molecules into sheets. researchgate.net

In related nitroimidazole derivatives, weak C—H⋯N interactions are also observed. researchgate.net These networks of weak hydrogen bonds are a primary driving force for the crystallization and self-assembly of the molecules in the solid state. researchgate.net

| Interaction | Description | Typical Distance (Å) |

| C-H···O | Hydrogen on methyl or imidazole ring to oxygen of nitro group. | ~2.57 researchgate.net |

| C-H···N | Hydrogen on methyl group to nitrogen of imidazole ring. | Observed in related structures researchgate.net |

Polymorphism and Crystallization Studies (if applicable)

Based on the available literature, there are no specific studies reported on the polymorphism of this compound. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, and its study requires specific experimental screening that has not been documented for this particular compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the most stable three-dimensional geometry of a molecule. By using functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with basis sets such as 6-31G or 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the ground state structure. nih.govorientjchem.org

For imidazole (B134444) derivatives, DFT calculations are routinely employed to obtain optimized geometrical parameters. orientjchem.orgscielo.org.mx The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of atoms. These calculations for 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde would define the planarity of the imidazole ring and the precise spatial orientation of the methyl, nitro, and carbaldehyde substituents. The results of such an analysis provide the foundational data upon which other properties are predicted.

Table 1: Representative Predicted Geometrical Parameters for a Substituted Imidazole Core Structure (Illustrative Data)

This table illustrates the type of data obtained from DFT-based geometry optimization. The values are representative for a nitroimidazole system and not specific experimental or calculated values for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | ~1.38 Å |

| C4-N(O2) | ~1.45 Å | |

| C2-C(HO) | ~1.48 Å | |

| Bond Angle | C5-N1-C2 | ~108° |

| N1-C2-C5 | ~111° | |

| Dihedral Angle | C5-C4-N(O2)-O | ~180° (planar) |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net Theoretical calculations of absolute shielding tensors for related compounds like 1-alkyl-2-methylbenzimidazoles have shown excellent consistency with experimental data. researchgate.net For nitroimidazole derivatives, DFT calculations have been demonstrated to agree well with experimental values, particularly for the imidazole ring carbons. This approach allows for the assignment of specific signals in an experimental spectrum to the corresponding nuclei in the molecule.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-Methyl-4-nitro-1H-imidazole (Illustrative Example)

This table demonstrates the typical correlation between experimental and DFT-calculated NMR data for a closely related compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 122.6 | ~123 |

| C4 | 146.9 | ~147 |

| C5 | 138.1 | ~138 |

| N1-CH₃ | 34.2 | ~34 |

UV-Vis Spectra: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For aromatic and heterocyclic compounds like imidazole-2-carboxaldehyde, the absorption bands in the UV-Vis spectrum typically arise from π → π* and n → π* transitions. acs.org Studies on imidazole-2-carboxaldehyde show a strong absorption peak around 280-287 nm. researchgate.net Computational predictions can identify the specific molecular orbitals involved in these transitions and forecast the maximum absorption wavelengths (λmax), which often show good agreement with experimental measurements. acs.orgnih.gov

Table 3: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax) for Imidazole-2-carboxaldehyde (Illustrative Example)

This table shows a representative comparison of predicted and measured UV-Vis data for a related aldehyde.

| Solvent | Predicted λmax (nm) | Experimental λmax (nm) | Predominant Transition |

| Gas Phase | ~279 nm | N/A | π → π |

| Aqueous | ~285 nm | 287 nm | π → π |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is a key tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, computational studies can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net Calculating the energy barriers (activation energies) for each step allows chemists to predict the most likely reaction pathway. acs.org

For example, computational studies have been used to investigate the formation of the imidazole ring itself from precursors like glyoxal (B1671930) and nitrogen-containing chemicals. acs.orgacs.org These studies detail the energy profiles of proposed pathways, such as those in the van Leusen imidazole synthesis. mdpi.com A similar approach could be applied to understand the synthesis of this compound or to predict its reactivity with other chemical species by modeling the transition states of potential reactions.

Analysis of Electronic Properties (e.g., frontier molecular orbitals, charge distribution)

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the electron-withdrawing nitro and carbaldehyde groups are expected to lower the LUMO energy, influencing its electronic behavior. rsc.org

Table 4: Representative FMO Properties for a Nitroaromatic Compound (Illustrative Data)

This table illustrates the type of data generated from an FMO analysis.

| Property | Value (eV) | Significance |

| E(HOMO) | ~ -7.5 eV | Electron-donating ability |

| E(LUMO) | ~ -3.4 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.1 eV | Chemical reactivity and stability |

Charge Distribution: Understanding how charge is distributed across a molecule is essential for predicting its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org For this compound, MEP analysis would likely show negative potential (red/yellow areas) concentrated around the oxygen atoms of the nitro and carbaldehyde groups, identifying them as sites for electrophilic attack. The hydrogen atoms of the imidazole ring and methyl group would show positive potential (blue areas). Additionally, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges to each atom, providing a quantitative measure of charge distribution. orientjchem.org

Conformational Analysis and Energy Landscapes

For molecules with rotatable single bonds, multiple conformations (spatial arrangements of atoms) can exist. Conformational analysis aims to identify the different stable conformers and determine their relative energies. In this compound, the primary source of conformational flexibility is the rotation around the C2-C(aldehyde) single bond.

This rotation can be studied computationally by performing a potential energy surface (PES) scan. In this procedure, the dihedral angle defining the orientation of the aldehyde group relative to the imidazole ring is systematically varied, and the energy of the molecule is calculated at each step. This process generates an energy landscape that reveals the lowest-energy (most stable) conformations and the energy barriers required to interconvert between them. Such an analysis would determine whether the aldehyde's C=O bond is preferentially oriented syn or anti to the N1 atom of the imidazole ring and the energetic cost of rotation. acs.org

Applications in Organic Synthesis and Materials Science Excluding Biological Contexts

Role as a Key Intermediate in Multi-step Organic Syntheses

1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde is a valuable intermediate for the synthesis of more complex heterocyclic systems. The aldehyde functional group is the primary site of reactivity, allowing for the extension of the molecular framework. A key synthetic pathway involves its conversion into 1-methyl-4-nitroimidazole-2-carbohydrazide. This carbohydrazide is a stable and highly reactive intermediate that serves as a platform for generating a diverse range of molecular scaffolds.

For instance, the carbohydrazide can be reacted with various isothiocyanates in boiling ethanol (B145695) to produce 1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]-4-substituted-thiosemicarbazides. nih.gov Similarly, condensation of the carbohydrazide with a wide array of substituted benzaldehydes yields a series of N'-substituted-methylidene-1-methyl-4-nitro-1H-imidazole-2-carbohydrazides, also known as hydrazide-hydrazones. nih.gov These reactions are generally efficient, providing moderate to good yields that vary based on the substituents of the reacting aldehyde or isothiocyanate. nih.gov

The formation of these hydrazones showcases the utility of the parent aldehyde as a foundational molecule. The aldehyde's carbon atom becomes the linkage point (=CH group) in the final hydrazone structure, demonstrating a direct method for integrating the nitroimidazole core into larger, more complex chemical entities. nih.gov

| Starting Material | Reagent Type | Resulting Scaffold | Reaction Yields |

|---|---|---|---|

| 1-Methyl-4-nitroimidazole-2-carbohydrazide | Aryl/Alkyl Isothiocyanates | Thiosemicarbazide (B42300) Derivatives | 81–90% |

| 1-Methyl-4-nitroimidazole-2-carbohydrazide | Substituted Aldehydes | Hydrazide-Hydrazone Derivatives | 32–88% |

Synthesis of Functional Materials Incorporating the Nitroimidazole Scaffold

While the imidazole (B134444) scaffold, in general, is explored for various materials science applications, specific and detailed research on this compound in these areas is limited in publicly available literature. The following sections describe potential applications based on the known reactivity of the imidazole nucleus and the functional groups of the title compound.

Dyes and Optical Applications (e.g., for solar cells)

There is currently insufficient information available in scientific literature to detail the specific application of this compound in the synthesis of dyes or for optical applications like solar cells. However, the general class of imidazole derivatives is recognized for its potential in creating dyes for solar cells and other optical materials.

Catalysis and Ligand Development

There is currently insufficient information available in scientific literature to detail the specific use of this compound for catalysis or ligand development. Related compounds, such as imidazole-2-carboxaldehyde derivatives without the nitro group, are known to form Schiff base ligands capable of coordinating with various transition metals, indicating a potential but underexplored application for this scaffold.

Precursor for Other Non-Biological Chemical Entities

Beyond the synthesis of thiosemicarbazides and hydrazones, the role of this compound as a precursor for other purely non-biological chemical entities is not extensively documented. Its reactive aldehyde group makes it a suitable candidate for various condensation reactions, such as the Knoevenagel condensation, which could lead to the synthesis of specialized olefins for polymer or materials synthesis. However, specific examples of such applications are not readily found in current research.

Methodologies for Integrating this compound into Larger Molecular Architectures

The chemical structure of this compound offers several handles for its integration into larger molecules. The primary methodologies revolve around the high reactivity of the C2-aldehyde group.

Condensation Reactions: The aldehyde functionality is highly susceptible to condensation reactions. As detailed in section 7.1, it can be transformed into a carbohydrazide, which then readily reacts with other aldehydes to form hydrazones. nih.gov This reaction creates a new carbon-nitrogen double bond, effectively linking the nitroimidazole core to another molecular fragment via an azomethine bridge. This is a robust and high-yielding method for building complex molecular architectures.

The general reaction scheme for the formation of these hydrazones is as follows:

Oxidation of this compound to its corresponding carboxylic acid.

Reaction of the carboxylic acid with hydrazine (B178648) to form 1-methyl-4-nitroimidazole-2-carbohydrazide.

Condensation of the carbohydrazide with an appropriate aldehyde (R-CHO) to yield the final hydrazone structure.

This multi-step process demonstrates a reliable pathway for integrating the core scaffold into a larger system, as evidenced by the successful synthesis of numerous derivatives with yields often exceeding 70-80% for certain substituents. nih.gov

Future Research Directions and Unexplored Chemical Space

The landscape of nitroimidazole chemistry, while extensively explored for biological applications, holds significant untapped potential. The specific compound, 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde, serves as a key scaffold for future investigations aimed at expanding the chemical space and utility of this class of molecules. Future research should pivot towards sustainable synthesis, novel reactivity, computational design, and applications in materials science, moving beyond traditional biomedical pursuits.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, hydrogenation of intermediates like 4-chloro-N-(isoxazol-4-yl)benzamide using Raney nickel (to avoid dehalogenation) followed by Schiff base formation under alkaline conditions (NaOH/EtOH at 45°C) yields imidazole derivatives. Solvent choice (ethanol vs. water) and base strength significantly impact yields . Alternative routes using MnO₂ or Ru-based catalysts in dichlorethane (e.g., 85% yield via MnO₂-mediated oxidation) are also viable .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Use a combination of X-ray crystallography (via SHELX for refinement ), NMR (¹H/¹³C for substituent analysis), and FT-IR (to confirm aldehyde and nitro groups). For ambiguous data, cross-validate with LC-MS to detect molecular ion peaks and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Follow protocols for imidazole derivatives: use fume hoods, PPE (gloves, goggles), and avoid skin contact. Store in airtight containers away from heat. Refer to SDS guidelines for similar compounds (e.g., 4-Methyl-1H-imidazole-2-carboxaldehyde’s mp 140–145°C and acute toxicity data) .

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed during synthesis?

- Methodological Answer : Optimize reaction parameters:

- Temperature : Higher temperatures (45°C vs. 25°C) improve cyclization efficiency .

- Base Strength : Strong bases (NaOH) outperform weaker ones (Na₂CO₃) in promoting intramolecular dehydration .

- Catalyst Screening : Test alternatives to palladium (e.g., Raney nickel) to suppress side reactions like hydrodechlorination .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-calculated geometries.

- Dynamic Effects : Consider tautomerism (e.g., aldehyde/enol forms) in solution vs. solid-state structures. Use variable-temperature NMR to probe conformational changes .

- Refinement Tools : Employ WinGX/ORTEP for anisotropic displacement modeling and SHELXL for high-resolution refinement .

Q. What strategies identify and quantify trace impurities in the compound?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase columns (C18) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate co-eluting impurities.

- Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP-grade nitrated imidazole derivatives) .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

- Methodological Answer :

- Substituent Variation : Modify nitro/methyl groups to assess antimicrobial activity (e.g., MIC assays against Gram+/Gram– bacteria) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial cytochrome P450).

Q. What analytical methods assess thermal stability and decomposition pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.